molecular formula C19H16N2O4S B2831163 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 790243-10-6

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2831163
CAS No.: 790243-10-6
M. Wt: 368.41
InChI Key: BFCWAKKLUXIMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound featuring a 1,4-benzodioxin ring fused to a thiazole moiety, with a 4-methoxybenzamide substituent at the 2-position of the thiazole. This structure combines electron-rich aromatic systems (benzodioxin and methoxybenzamide) with a thiazole ring, which is often associated with diverse biological activities, including enzyme inhibition and receptor modulation . The compound’s molecular weight is 360.41 g/mol, and its synthesis likely involves coupling reactions between benzodioxin-thiazole intermediates and 4-methoxybenzoyl derivatives, as inferred from analogous synthetic routes in the literature .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-14-5-2-12(3-6-14)18(22)21-19-20-15(11-26-19)13-4-7-16-17(10-13)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCWAKKLUXIMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting α-haloketones with thiourea under acidic conditions.

    Coupling Reactions: The benzodioxin and thiazole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Methoxybenzamide Introduction: Finally, the methoxybenzamide group is introduced through an amide coupling reaction, often using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine ring.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It is being studied for its potential as an antibacterial and antifungal agent due to its ability to inhibit key enzymes in microbial metabolism.

    Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Pharmacology: Research is ongoing into its potential as a therapeutic agent for diseases such as cancer and Alzheimer’s disease, given its ability to interact with specific molecular targets.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

    Molecular Pathways: It can interfere with signaling pathways by binding to receptors or other proteins involved in these pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Benzodioxin Derivatives

Several analogs share the benzodioxin-thiazole core but differ in substituents, leading to variations in bioactivity and physicochemical properties:

Compound Name Substituent Molecular Weight (g/mol) Key Features Biological Relevance
Target Compound 4-Methoxybenzamide 360.41 Electron-donating methoxy group; planar benzamide Potential kinase or protease inhibition (inferred from benzamide’s role in enzyme binding)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide () 3-Methylbenzofuran-carboxamide 419.47 Benzofuran moiety (increased lipophilicity) Enhanced membrane permeability; possible anti-inflammatory activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenoxy-ethanamide () Phenoxy-ethanamide 383.42 Flexible phenoxyethyl chain Improved solubility; potential GPCR modulation
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile () Acetonitrile 258.30 Nitrile group (electron-withdrawing) Reactivity in further derivatization; intermediate in drug synthesis

Key Observations :

  • The 4-methoxybenzamide group in the target compound may enhance hydrogen-bonding interactions with target proteins compared to the nitrile or phenoxy groups in analogs .
  • Lipophilicity: The benzofuran analog () has higher logP values, favoring blood-brain barrier penetration, whereas the phenoxy-ethanamide () balances solubility and lipophilicity .
Benzodioxin-Containing Bioactive Compounds

Compounds with benzodioxin scaffolds exhibit diverse activities, highlighting the pharmacophore’s versatility:

  • D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene): Inhibits Treg differentiation and shows immunomodulatory effects in tuberculosis models. The imidazole-pyridine substituents enable kinase inhibition, contrasting with the target compound’s thiazole-benzamide system .
  • 3',4'-(1",4"-Dioxino) Flavone (): Demonstrates antihepatotoxic activity via antioxidant mechanisms, suggesting benzodioxin’s role in redox modulation.
  • Sulfonamide Derivatives (): Exhibit antibacterial activity via sulfonyl group interactions. The target compound’s benzamide group may target different enzymes (e.g., proteases vs. sulfonamides’ carbonic anhydrase inhibition) .
Molecular Docking and Target Prediction
  • TNF-α Inhibition : highlights benzodioxin-thiazole derivatives docked against TNF-α (PDB: 2az5). The target compound’s methoxy group may enhance hydrophobic interactions in the binding pocket .
  • PD-1/PD-L1 Inhibition : Scaffold hopping studies () suggest benzodioxin-thiazole systems are viable for immune checkpoint inhibition, though substituent choice (e.g., methoxy vs. methyl groups) affects potency .

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

  • Benzodioxin ring : A fused bicyclic structure known for various biological activities.
  • Thiazole moiety : A five-membered heterocyclic ring containing sulfur and nitrogen, often associated with antimicrobial and anticancer properties.
  • Methoxybenzamide group : Enhances the lipophilicity and potential biological interactions.

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the benzodioxin and thiazole components, followed by coupling reactions to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For example:

  • IC50 Values : Studies have reported IC50 values in the low micromolar range across different cell lines, indicating potent activity. For instance, a related compound showed IC50 values ranging from 2.2 to 5.3 µM against breast cancer (MCF-7) and colorectal cancer (HCT 116) cell lines .
Cell LineIC50 (µM)
MCF-71.2
HCT 1163.7
HEK 2935.3

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The thiazole moiety may interact with specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Potential binding to cellular receptors can alter signaling pathways associated with growth and survival.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger programmed cell death in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains:

  • Gram-positive Bacteria : Exhibits selective antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µM
Enterococcus faecalis8 µM

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Cancer Treatment : A study demonstrated that derivatives with similar structures effectively inhibited tumor growth in xenograft models.
  • In Vitro Studies : Compounds structurally related to this compound were tested for cytotoxicity using CCK-8 assays, confirming significant anti-proliferative effects against breast cancer cells.

Q & A

Basic: What are the optimal synthetic routes for synthesizing N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with functionalized benzodioxin and thiazole precursors. Key steps include:

  • Condensation reactions under reflux with acetic acid as a catalyst (e.g., coupling benzodioxin-6-amine with thiazole intermediates) .
  • Use of polar aprotic solvents (e.g., DMF) and bases like LiH for sulfonamide or amide bond formation .
  • Purification via column chromatography or recrystallization, monitored by TLC and characterized via NMR and HRMS .
    Critical parameters include temperature control (60–100°C) and stoichiometric ratios to minimize byproducts like incomplete thiazole ring formation .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies for benzodioxin-thiazole derivatives?

Methodological Answer:

  • Perform systematic substituent variation (e.g., methoxy vs. trifluoromethyl groups) and evaluate biological activity (e.g., enzyme inhibition assays) .
  • Use X-ray crystallography to compare binding modes of active vs. inactive analogs (e.g., hydrogen bonding patterns in enzyme active sites) .
  • Employ molecular dynamics simulations to assess conformational flexibility and steric effects of substituents on target engagement .
  • Cross-validate data using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm aromatic proton environments and methoxy/benzodioxin connectivity .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., exact mass ±5 ppm) and detect synthetic intermediates .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹) .
  • X-ray Diffraction: For absolute stereochemical confirmation and crystal packing analysis .

Advanced: How to design experiments to elucidate the mechanism of action for this compound?

Methodological Answer:

  • Target Identification: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Enzyme Inhibition Assays: Test against candidate targets (e.g., acetylcholinesterase or oxidoreductases) with kinetic analysis (Km/Vmax shifts) .
  • Cellular Pathway Mapping: Combine RNA-seq or proteomics to identify downstream pathways affected (e.g., apoptosis markers in cancer cells) .
  • Radiolabeled Tracers: Synthesize 14C/3H-labeled analogs for tissue distribution and target occupancy studies .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation: Incomplete thiazole cyclization or sulfonamide coupling. Mitigate via optimized pH (e.g., Na2CO3 for sulfonylation) and stoichiometric control .
  • Oxidation of Benzodioxin: Use inert atmospheres (N2/Ar) to prevent ring oxidation during reflux .
  • Purity Challenges: Employ gradient HPLC with C18 columns to separate regioisomers or diastereomers .

Advanced: What is the role of substituents on the benzodioxin core in modulating bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -CF3): Enhance binding to hydrophobic enzyme pockets (e.g., observed in oxidoreductase inhibition) .
  • Methoxy Group: Improves solubility and membrane permeability, critical for cellular uptake in cancer models .
  • Steric Effects: Bulky substituents (e.g., phenethylsulfanyl) may reduce activity by hindering target access, as shown in SAR comparisons .

Advanced: How can crystallographic fragment screening inform the optimization of this compound?

Methodological Answer:

  • Fragment-Based Screening: Co-crystallize the compound with target enzymes (e.g., FAD-dependent oxidoreductases) to identify key binding motifs .
  • Electron Density Maps: Reveal interactions (e.g., π-stacking with benzodioxin or hydrogen bonds with thiazole NH groups) for rational modification .
  • Thermal Shift Assays: Validate fragment binding by measuring protein stability shifts (ΔTm) upon compound incubation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.